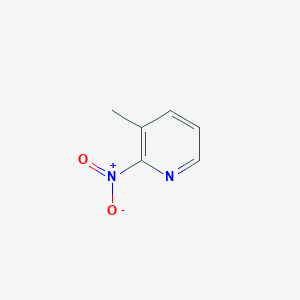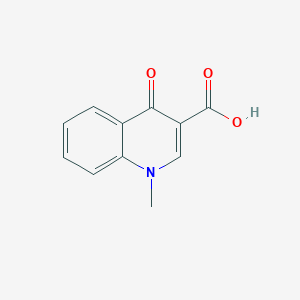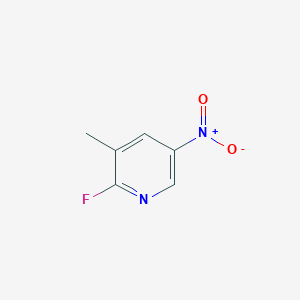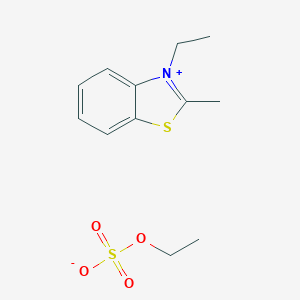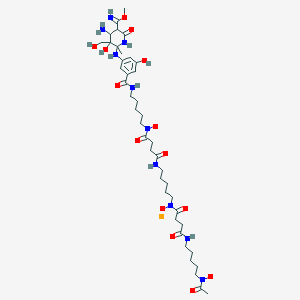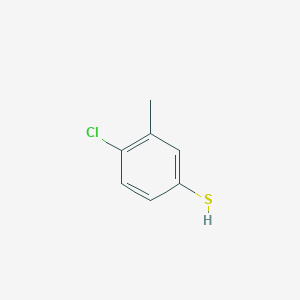
4-Cloro-3-metiltiofenol
Descripción general
Descripción
4-Chloro-3-methylthiophenol is an organic compound with the molecular formula C(_7)H(_7)ClS It is a derivative of thiophenol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position
Aplicaciones Científicas De Investigación
4-Chloro-3-methylthiophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylthiophenol can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylthiophenol. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride (SOCl(_2)) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of 3-methylphenol (m-cresol) as a starting material. This compound undergoes a series of reactions, including sulfonation, reduction, and chlorination, to yield 4-chloro-3-methylthiophenol.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3-methylthiophenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylthiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).
Reduction: Reduction reactions can convert 4-chloro-3-methylthiophenol to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the methyl group at the third position.
3-Methylthiophenol: Similar structure but lacks the chlorine atom at the fourth position.
4-Chloro-3-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
4-Chloro-3-methylthiophenol is unique due to the presence of both a chlorine atom and a methyl group on the thiophenol ring. This combination of substituents influences its reactivity and properties, making it distinct from other thiophenol derivatives. The chlorine atom increases its electrophilicity, while the methyl group can affect its steric and electronic properties, leading to unique reactivity patterns and applications.
Propiedades
IUPAC Name |
4-chloro-3-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWCYVLTDUGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938040 | |
| Record name | 4-Chloro-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-00-6 | |
| Record name | 4-Chloro-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


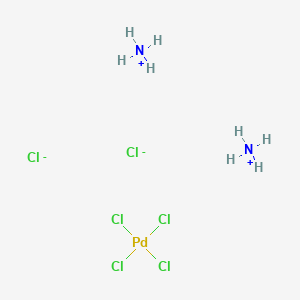

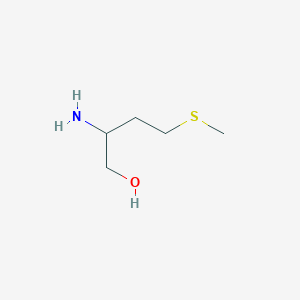
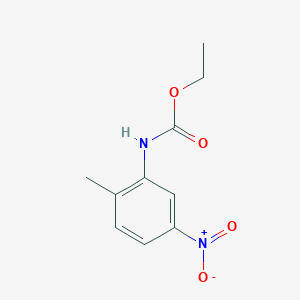

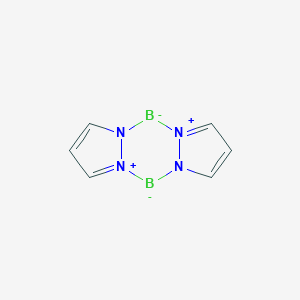
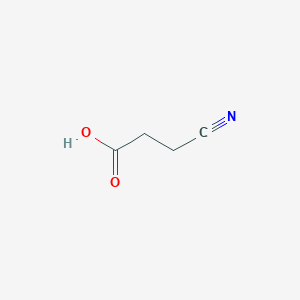
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
